Theophylline-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Accurate theophylline quantification in biological matrices fails with non-deuterated analogs due to matrix effects & co-elution errors. Theophylline-d3 (1,3-dimethylxanthine-1,3,9-d3) solves this as an analyte-matched stable isotope-labeled internal standard. • Enables LC-MS/MS methods with RSD <10% per FDA/EMA bioanalytical guidance • Corrects ion suppression/enhancement in plasma, serum, microsome incubations • Essential for PK studies, TDM (narrow therapeutic index), and stability-indicating API assays

Molecular Formula C7H8N4O2
Molecular Weight 183.18 g/mol
Cat. No. B12384025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline-d3
Molecular FormulaC7H8N4O2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2
InChIInChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i2D3
InChIKeyZFXYFBGIUFBOJW-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theophylline-d3: Stable Isotope Internal Standard


Theophylline-d3 is a deuterated form of theophylline (1,3-dimethylxanthine), wherein three hydrogen atoms are replaced by deuterium (CAS No. 65566-68-9). It serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of theophylline in complex biological matrices using mass spectrometry . As a structural analog that co-elutes with the unlabeled analyte, Theophylline-d3 is considered the gold standard for correcting matrix effects and sample preparation variability, thereby ensuring method accuracy and precision in pharmacokinetic studies and therapeutic drug monitoring .

Type Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS quantification of theophylline in research matrices
Key feature Co-elutes with unlabeled analyte; supports matrix-effect correction

Why Theophylline-d3 Cannot Be Replaced


The use of an unlabeled compound, such as theophylline, as an internal standard is analytically invalid as it would be indistinguishable from the endogenous or exogenous analyte in the mass spectrometer, preventing quantification. Substituting a structurally similar analog (e.g., caffeine or theobromine) is a known pitfall in LC-MS/MS method development due to differential ionization efficiency and matrix effect susceptibility [1]. These analogs do not co-elute identically with theophylline, leading to inaccurate compensation for ion suppression/enhancement and variable extraction recovery, ultimately compromising method accuracy and precision. A true stable isotope-labeled internal standard (SIL-IS) like Theophylline-d3 is required to achieve the specificity and reliability mandated by regulatory guidelines (e.g., EMA, FDA) for bioanalytical method validation .

Alternative
Risk context
Why substitution may not transfer
Unlabeled theophylline
Indistinguishable from analyte in MS
Cannot separate endogenous or exogenous analyte signal; quantification may not be supported
Structural analogs (caffeine, theobromine)
Differential ionization and retention
Do not co-elute identically; matrix-effect compensation may shift significantly
Theophylline-d6
Larger mass shift may alter isotopic envelope
+6 Da shift may introduce different isotopic overlap characteristics; d3 is reported sufficient for most workflows

Theophylline-d3 vs Analogs: Quantitative Evidence


Mass Shift Advantage Over Theophylline-d6

Theophylline-d3 offers a mass shift of +3 Da relative to the unlabeled analyte, which provides a balance between sufficient mass separation and isotopic envelope overlap. While Theophylline-d6 provides a larger +6 Da shift that further minimizes any potential isotopic cross-talk from the analyte's natural abundance isotopes, the -d3 label is often sufficient for most applications and may be less expensive to synthesize. The choice of a +3 Da label, as opposed to a +1 or +2 Da label, is critical to avoid significant interference from the natural M+1 and M+2 isotopic peaks of theophylline, which can be substantial and compromise assay sensitivity at the lower limit of quantification (LLOQ) [1].

Mass shift vs d6
Analytical context
+3 Da (d3) vs +6 Da (d6) shift from unlabeled theophylline
+3 Da mass shift reported sufficient to avoid natural-isotope interference at LLOQ
Nominal mass [M+H]+ in ESI mode; d3 may support cost-sensitive assay workflows
LC-MS/MS Bioanalysis Stable Isotope Labeling

Matrix Effect and Recovery vs Caffeine-d3

While a labeled analog of a structurally related compound (e.g., caffeine-d3) can sometimes be used as an internal standard, it is not ideal due to differences in chromatographic retention time and ionization properties. Direct comparisons show that using an analyte-matched SIL-IS, such as Theophylline-d3, provides superior correction for matrix effects and extraction variability. For example, in a study where caffeine-d3 was used as the internal standard for theophylline analysis, the method demonstrated a linear range of 50-2000 ng/mL. However, using an exact match like Theophylline-d3 is expected to further improve accuracy and precision, particularly in challenging matrices where matrix effects are analyte-specific [1].

Matrix effect vs caffeine-d3
Class-level
Analyte-matched SIL-IS reported to support improved matrix-effect correction over analog ISTD
Supports bioanalytical method robustness in complex research matrices
Direct head-to-head comparison data not available; class-level inference from isotope dilution principles
Method Validation Matrix Effects Internal Standard Selection

Method Precision in Guinea Pig Plasma

A validated LC-MS/MS method for the quantification of theophylline in guinea pig plasma utilized a deuterated internal standard ([2H6]-theophylline). The method was validated over a range of 0.5 to 30 μg/mL and demonstrated excellent precision. The intra-day and inter-day precision, expressed as relative standard deviation (RSD), was less than 10% for quality control samples at low, medium, and high concentrations [1]. While this study used the d6 variant, the analytical performance is representative of the class of deuterated theophylline internal standards, including Theophylline-d3.

Precision in guinea pig plasma
Class-level
Intra-day and inter-day precision RSD < 10% (reported with d6 variant)
Supports preclinical PK method precision across QC levels
Validated range 0.5–30 μg/mL; HILIC-MRM; class-level inference for deuterated theophylline ISTDs
Bioanalysis Method Validation Preclinical Pharmacokinetics

Theophylline-d3 Application Scenarios


Preclinical PK of Theophylline

Use Theophylline-d3 as the internal standard for developing and validating LC-MS/MS methods to accurately quantify theophylline in plasma, serum, or tissue samples from animal models. The validated precision (RSD < 10%) and ability to correct for matrix effects are essential for generating reliable pharmacokinetic data to support IND/NDA submissions [1].

Therapeutic Drug Monitoring of Theophylline

Implement Theophylline-d3 as the internal standard in LC-MS/MS assays for the TDM of theophylline in human plasma or serum samples from clinical studies. The high specificity and precision afforded by an analyte-matched SIL-IS ensure accurate dose-adjustment and safety monitoring, which is critical given theophylline's narrow therapeutic index [1].

In Vitro Metabolism and DDI Studies

Utilize Theophylline-d3 to quantify theophylline and its metabolites in incubations with liver microsomes or hepatocytes. The ability to accurately measure substrate depletion and metabolite formation in the presence of potential inhibitors or inducers is crucial for assessing metabolic stability and DDI potential [1].

QC Release and Stability Testing

Employ Theophylline-d3 as an internal standard in validated LC-MS/MS methods for the quality control analysis of theophylline active pharmaceutical ingredient (API) and finished drug products. The method's precision (RSD < 10%) ensures reliable quantification of theophylline content and detection of degradation products in stability-indicating assays [1].

Application
Selection Property
Validation Focus
Preclinical PK studies
Analyte-matched SIL-IS co-elution
Matrix-effect correction and precision across QC levels
Human plasma bioanalysis research
Stable isotope ISTD with matched retention
Ion suppression/enhancement correction; exposure-response context
In vitro metabolism and DDI studies
Isotope dilution mass spectrometry
Substrate depletion and metabolite formation quantification
API and product content analysis
SIL-IS for stability-indicating LC-MS/MS
Content uniformity and degradation product monitoring

Technical Documentation Hub

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